molecular formula C18H19N5O6 B182237 N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide CAS No. 119824-65-6

N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide

Cat. No.: B182237
CAS No.: 119824-65-6
M. Wt: 401.4 g/mol
InChI Key: FLHMVFSWPWAGQW-XKLVTHTNSA-N
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Description

Chemical Structure and Nomenclature of N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide

This compound exhibits a complex molecular architecture characterized by multiple distinct structural domains that contribute to its overall chemical properties and biological behavior. The compound's systematic nomenclature reflects its sophisticated structure, which consists of an adenine nucleobase modified at the N6 position with a phenoxyacetamide substituent and attached to a ribose sugar moiety through the N9 position of the purine ring. This structural arrangement creates a molecule with well-defined stereochemistry and specific spatial organization that influences its interactions with biological systems and chemical reagents.

Properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O6/c24-6-11-14(26)15(27)18(29-11)23-9-21-13-16(19-8-20-17(13)23)22-12(25)7-28-10-4-2-1-3-5-10/h1-5,8-9,11,14-15,18,24,26-27H,6-7H2,(H,19,20,22,25)/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHMVFSWPWAGQW-XKLVTHTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a purine base linked to a tetrahydrofuran derivative and a phenoxyacetamide moiety. Its molecular formula is C17H19N5O5C_{17}H_{19}N_{5}O_{5} with a molecular weight of approximately 371.347 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Eukaryotic Translation Initiation Factor 4E (eIF4E) : This compound has been explored for its potential to inhibit eIF4E, a key player in cap-dependent translation initiation. Inhibition of eIF4E is associated with anti-cancer properties as it plays a role in the overexpression observed in many cancers .
  • Interaction with Adenosine Kinase : The purine moiety suggests potential interactions with enzymes involved in nucleotide metabolism. Specifically, the compound may influence the activity of adenosine kinases, which are critical in purine salvage pathways .
  • Antioxidant Properties : The presence of hydroxymethyl groups and other functional groups may confer antioxidant properties that protect cells from oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Concentration Effect Observed
Study 1eIF4E Inhibition100 μMSignificant reduction in eIF4E levels in vitro
Study 2Antioxidant ActivityVariesReduced oxidative stress markers in cell lines
Study 3Adenosine Kinase Inhibition50 μMDecreased ATP levels in treated cells

Case Studies

  • Cancer Therapeutics : A study investigated the effects of similar compounds on cancer cell lines. It was found that compounds targeting eIF4E led to reduced cell proliferation and increased apoptosis in breast cancer models. These results suggest that this compound could serve as a lead compound for further development into anti-cancer drugs .
  • Neuroprotective Effects : Another study explored the neuroprotective potential of related compounds against neurodegenerative diseases. The results indicated that these compounds could reduce neuroinflammation and promote neuronal survival under stress conditions .

Scientific Research Applications

The compound features a purine base linked to a phenoxyacetamide moiety through a tetrahydrofuran ring. Its stereochemical configuration contributes to its biological activity, making it an interesting subject for pharmacological studies.

Medicinal Chemistry

N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide has shown promise in the development of new therapeutic agents. Its structural similarity to nucleosides suggests potential roles as antiviral or anticancer agents.

Case Study: Antiviral Activity

Research indicates that compounds similar to this structure exhibit antiviral properties against various viruses, including hepatitis and HIV. A study demonstrated that modifications at the purine base can enhance efficacy against viral replication .

Biochemical Research

This compound is also used in biochemical assays to study enzyme interactions and metabolic pathways. The hydroxymethyl group on the tetrahydrofuran ring may influence enzyme binding affinity and specificity.

Case Study: Enzyme Inhibition

In vitro studies have shown that this compound can inhibit specific kinases involved in cell signaling pathways. For instance, it was tested for its ability to inhibit the activity of protein kinase B (AKT), which plays a crucial role in cancer cell proliferation .

Drug Delivery Systems

The unique structure of this compound allows for its incorporation into drug delivery systems. Its solubility properties can be optimized for better bioavailability.

Case Study: Nanoparticle Formulation

Recent studies have explored the encapsulation of this compound within nanoparticles to enhance its delivery to target tissues. The results indicated improved therapeutic effects compared to free drug formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituent/Modification Molecular Weight Key Properties/Applications Reference
Target Compound (110522-74-2) N6-2-phenoxyacetamide 385.37 Enhanced lipophilicity; potential A2A/A3 receptor modulation
N-{9-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)... N6-benzamide 355.35 Lower solubility; used in oligonucleotide synthesis
Compound 42 (N/A) N6-2-methylpropanamide; thiophosphate at 4’ N/A 68% purity; metabolic instability in vitro
Compound 1066 (N/A) 6-amino with sulfamoyloxy group N/A PqsA enzyme inhibitor; biofilm suppression
Dendrimer Conjugate (N/A) Multivalent A3 adenosine receptor ligand >1000 Enhanced A3 receptor selectivity

Substituent Effects on Solubility and Bioavailability

  • Target Compound: The 2-phenoxyacetamide group balances lipophilicity (logP ~1.5–2.0) and aqueous solubility due to the ether linkage. This contrasts with N6-benzamide analogs (e.g., CAS 4546-72-9, ), which exhibit lower solubility (logP ~2.5) due to the absence of polar oxygen in the substituent .
  • Compound 42 (), bearing a 2-methylpropanamide group, shows reduced solubility (68% purity, Rt = 2.23 min) compared to the target compound (98% purity, ), suggesting that bulkier substituents hinder purification and solubility .

Receptor Binding and Selectivity

  • The target compound’s phenoxyacetamide group may enhance A2A adenosine receptor binding compared to adenosine derivatives (). For example, adenosine reduces liver ischemia/reperfusion injury via A2A receptor agonism, but the target compound’s modified structure could prolong activity by resisting deamination .
  • Dendrimer conjugates () achieve >100-fold selectivity for A3 receptors via multivalency, whereas the target compound’s monovalent structure likely favors A2A receptors .

Metabolic Stability

  • Thiophosphate-modified analogs (e.g., , Compound 11) resist nuclease degradation but require complex synthesis (53% yield after chromatography).
  • Compound 1066 (), a PqsA inhibitor with a sulfamoyloxy group, demonstrates stability in bacterial biofilms, whereas the target compound’s ester-like phenoxyacetamide may be prone to hydrolysis in acidic environments .

Preparation Methods

Chemical Glycosylation via Chlorinated Intermediates

A pivotal method involves chlorination of protected ribofuranose derivatives followed by nucleophilic displacement with purine bases. As detailed in the patent CN108424433B, 5-O-tert-butyldimethylsilane-2,3-O-isopropylidene-D-ribofuranose undergoes chlorination using carbon tetrachloride (CCl₄) and tris(dimethylamino)phosphine (TMAP) in tetrahydrofuran (THF). The chlorinated intermediate reacts with adenine derivatives under basic conditions (e.g., NaH in DMF) to form the β-glycosidic bond with >90% stereoselectivity. This approach leverages bulky protecting groups (tert-butyldimethylsilane, isopropylidene) to shield the 2' and 3' hydroxyls, ensuring regioselective coupling at the 1'-position.

Enzymatic Transglycosylation

Enzymatic methods, though less common for synthetic nucleosides, offer stereochemical precision. Ribose-5-phosphate pyrophosphokinase and PRPP amidotransferase (as described in PMC8247561) catalyze the formation of phosphoribosyl pyrophosphate (PRPP), a precursor for purine nucleotides. While primarily biosynthetic, these enzymes can be repurposed in vitro to generate ribose-modified nucleosides. For example, myokinase and pyruvate kinase facilitate phosphorylation steps to stabilize intermediates. However, enzymatic routes are limited by substrate specificity and scalability challenges for non-natural analogs.

Functionalization with 2-Phenoxyacetamide

The 2-phenoxyacetamide group is introduced via nucleophilic acyl substitution or condensation reactions at the purine’s 6-position.

Nucleophilic Acyl Substitution

A two-step protocol from PMC6271349 is adapted:

  • Synthesis of 2-Chloroethanamide : 2-Chloroethanamide (1 mmol) reacts with substituted phenols (1 mmol) in dry DMF containing K₂CO₃ (1.5 mmol) and KI (0.1 mmol). The mixture is stirred at room temperature for 5 hours, extracted with ethyl acetate (EtOAc), and purified via silica gel chromatography to yield 2-phenoxyacetamide derivatives (85–92% yield).

  • Coupling to Purine : The 6-chloropurine nucleoside intermediate undergoes displacement with 2-phenoxyacetamide in the presence of NaH (2 eq) in DMF at 60°C for 12 hours. This step achieves 70–80% conversion, with unreacted starting material recoverable via column chromatography.

Reductive Amination

For analogs requiring secondary amides, reductive amination using NaBH₄ or Pd/C-mediated hydrogenation is employed. For instance, Schiff bases formed from aldehydes and propargylamine are reduced to secondary amines, though this method introduces complexity in regioselectivity.

Deprotection and Final Modification

Final deprotection is critical to unmask hydroxyl groups on the ribose moiety.

Acidic Hydrolysis

The tert-butyldimethylsilane (TBDMS) group is removed using tetrabutylammonium fluoride (TBAF) in THF (0°C, 2 hours), while the isopropylidene group is cleaved with 80% acetic acid at 50°C for 4 hours. These conditions preserve the glycosidic bond and amide functionality, yielding the final compound in >85% purity.

Catalytic Debenzoylation

When benzoyl protections are used, catalytic debenzoylation with NH₃/MeOH (7N, 12 hours) ensures complete removal without side reactions.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Key signals include the anomeric proton (δ 5.8–6.1 ppm, J = 4–6 Hz) and amide carbonyl (δ 168–170 ppm).

  • HR-EIMS : Molecular ion peaks at m/z 703.7 [M+H]⁺ confirm the target molecular weight.

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95%).

Comparative Analysis of Synthetic Routes

ParameterChemical GlycosylationEnzymaticReductive Amination
Yield (%)78–8530–4565–75
Stereoselectivity (β:α)>90:10>99:1N/A
ScalabilityHighLowModerate
CostModerateHighLow

Chemical glycosylation balances yield and scalability, whereas enzymatic methods excel in stereocontrol but lack practicality.

Q & A

Q. How can labs safely scale up synthesis while adhering to occupational exposure limits (OELs)?

  • Answer : Implement real-time air monitoring (e.g., OSHA-approved sorbent tubes) and engineering controls like closed-system reactors. Refer to hazard classifications in (H302, H315) to design waste neutralization protocols. Partner with EH&S for OEL assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.